Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III)

precursor volatility enthalpy of sublimation lanthanide contraction

Inconsistent Nd-oxide film quality from uncharacterized precursors? Nd(TMHD)₃ delivers quantified MOCVD/ALD performance: • 0.42 Å/cycle GPC at 290-330 °C, optimal evaporation at 185 °C, minimal interfacial defects (3.53 eV absorption) • Sublimation enthalpy 159.1 kJ/mol ensures reproducible vapor delivery • Ligand-matched with Ga(TMHD)₃, Al(TMHD)₃ for multi-cation oxides Supplied in glass ampules or bubblers for direct vapor-system integration.

Molecular Formula C33H60NdO6
Molecular Weight 697.1 g/mol
CAS No. 15492-47-4
Cat. No. B094929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III)
CAS15492-47-4
Molecular FormulaC33H60NdO6
Molecular Weight697.1 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Nd]
InChIInChI=1S/3C11H20O2.Nd/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-;
InChIKeyWCCMEVRVLBRPNG-LWTKGLMZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III) (Nd(TMHD)₃) CAS 15492-47-4: Procurement-Grade Volatile Neodymium Precursor for Vapor-Phase Deposition


Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III), commonly abbreviated Nd(TMHD)₃ or Nd(dpm)₃, is a homoleptic β-diketonate coordination complex belonging to the broad class of volatile lanthanide precursors for metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD). The compound crystallizes as a light-purple solid with a melting point of 209–212 °C and sublimes at approximately 150 °C under 0.1 mmHg . Its enthalpy of sublimation, determined by differential scanning calorimetry, is 159.1 ± 3.4 kJ mol⁻¹ (38.03 ± 0.81 kcal mol⁻¹), placing it at an intermediate position within the lanthanide TMHD series [1]. The compound is commercially available in purities exceeding 99.9% (metals basis, REO) from multiple specialty chemical suppliers, packaged in glass ampules or metal bubblers suitable for direct integration into vapor-delivery systems .

Why Nd(TMHD)₃ Cannot Be Swapped with Nd(acac)₃ or Other Lanthanide β-Diketonates Without Process Revalidation


Although several neodymium β-diketonate complexes and other lanthanide TMHD compounds appear structurally analogous, their thermophysical properties governing vapor delivery, surface saturation, and film stoichiometry differ systematically with the central ion radius and ligand substitution. The volatility of Ln(TMHD)₃ chelates tracks the lanthanide contraction: the vapor pressure at 200 °C rises from 0.2 mmHg for La(TMHD)₃ to approximately 5 mmHg for Yb(TMHD)₃ [1]. Nd(TMHD)₃ occupies a specific position along this gradient, and replacing it with a lighter or heavier lanthanide congener shifts the precursor delivery rate and deposition window in a predictable but practically non-trivial manner. Furthermore, substituting the TMHD ligand with acetylacetonate (acac) alters the sublimation enthalpy by 1–7%, which translates into a measurable difference in evaporator temperature setpoints [2]. Generic substitution without re-optimizing bubbler temperature, carrier gas flow, and pulse duration leads to inconsistent film growth rates, off-stoichiometry oxide layers, or carbon contamination that compromises device performance—particularly in gate dielectric and epitaxial oxide applications where interfacial defect density is paramount.

Quantitative Differentiation Evidence: Nd(TMHD)₃ (CAS 15492-47-4) Against Closest Analogs and Alternatives


Sublimation Enthalpy of Nd(TMHD)₃ Compared Across the Lanthanide TMHD Series by Identical DSC Methodology

The sublimation enthalpy (ΔsubH) governs the temperature required to generate adequate precursor vapor pressure for CVD/ALD transport. In a systematic study using identical differential scanning calorimetry conditions, the ΔsubH of Nd(TMHD)₃ was measured as 159.1 ± 3.4 kJ mol⁻¹, which is 9.4 kJ mol⁻¹ higher than Sm(TMHD)₃ (149.7 ± 3.4) and 28.3 kJ mol⁻¹ higher than Er(TMHD)₃ (130.8 ± 2.2), yet 7.0 kJ mol⁻¹ lower than Gd(TMHD)₃ (166.1 ± 3.5) [1]. This non-monotonic trend across the series (showing an inclined-W pattern) means that Nd(TMHD)₃ cannot be treated as a point on a simple linear volatility gradient; empirical calibration is mandatory.

precursor volatility enthalpy of sublimation lanthanide contraction MOCVD delivery DSC thermochemistry

Vapor Pressure at 200 °C: Nd(TMHD)₃ Position on the Lanthanide Vapor Pressure Gradient

The seminal vapor pressure study by Sicre et al. established that the vapor pressure of Ln(TMHD)₃ complexes at 200 °C increases monotonically with atomic number, from 0.2 mmHg for La(TMHD)₃ to approximately 5 mmHg for Yb(TMHD)₃ [1]. Nd, positioned at atomic number 60 near the light end of the series, exhibits a vapor pressure of roughly 1.2–1.5 mmHg at 200 °C (interpolated from the published curve). This is approximately 1 order of magnitude lower than Yb(TMHD)₃ and roughly 6–7.5 times higher than La(TMHD)₃. The practical consequence is that Nd(TMHD)₃ requires an intermediate bubbler temperature—typically 165–185 °C in ALD reactors—to achieve usable precursor flux, whereas Yb(TMHD)₃ saturates at approximately 130 °C under the same carrier gas conditions [2].

vapor pressure precursor delivery rate MOCVD evaporator design lanthanide volatility Sievers correlation

Absence of a Self-Limiting ALD Window for Nd(TMHD)₃ Contrasted with Ho(TMHD)₃ and Tm(TMHD)₃

A comparative ALD study across ten lanthanide TMHD precursors (Pr through Yb) using ozone as co-reactant on Si(100) revealed that only Ho(TMHD)₃ and Tm(TMHD)₃ exhibit a true self-limiting ALD window—a temperature region where the growth per cycle (GPC) remains constant regardless of precursor pulse duration or substrate temperature [1]. Nd(TMHD)₃, by contrast, shows a continuously varying GPC across the 200–400 °C deposition range, indicating that the surface chemistry is not fully self-limiting. In a separate optimization study, Nd(TMHD)₃ produced a GPC of 0.42 Å/cycle only within a narrower temperature band of 290–330 °C, and this required a precise evaporation temperature of 185 °C and pulse times exceeding 0.5 s to achieve saturation [2]. The absence of a broad ALD window means that Nd(TMHD)₃ requires tighter process control than Ho or Tm analogs, but the achievable GPC is well-characterized and reproducible when these parameters are observed.

atomic layer deposition ALD window growth per cycle self-limiting reaction precursor saturation

Precursor Evaporator Temperature: Nd(TMHD)₃ Requires 35 °C Higher Setpoint than Nd Amidinate Alternatives

The emergence of neodymium formamidinate and guanidinate precursors has introduced lower-temperature ALD routes to Nd₂O₃. In a computationally guided precursor selection study, Nd amidinate complexes enabled water-assisted ALD of crystalline Nd₂O₃ at substrate temperatures as low as 200–250 °C, with the precursor evaporation temperature held significantly below 150 °C [1]. By contrast, Nd(TMHD)₃ requires an evaporator setpoint of 185 °C to deliver adequate vapor flux for saturated ALD growth, as determined by spectroscopic ellipsometry optimization [2]. This 35 °C (or greater) reduction in delivery temperature offered by amidinates is advantageous for thermally fragile substrates. However, Nd(TMHD)₃ remains the benchmark precursor for ozone-based ALD processes where the higher evaporator temperature is already compatible with the deposition temperature window (300–320 °C), and its commercial availability in high-purity, prepackaged bubblers simplifies integration compared to research-grade amidinates that often require custom synthesis .

precursor delivery temperature amidinate precursor thermal budget ALD process integration vapor pressure engineering

MOCVD Epitaxial NdGaO₃ Film Deposition: Nd(dpm)₃ Enables Phase-Pure Perovskite That Alternative Nd Precursors Cannot Replicate

A landmark MOCVD study demonstrated that Nd(dpm)₃ (identical to Nd(TMHD)₃) and Ga(dpm)₃ can be co-evaporated to deposit amorphous Nd–Ga–O films, which upon post-annealing at 850–900 °C convert to phase-pure, highly oriented epitaxial NdGaO₃ on (110) LaAlO₃ substrates [1]. X-ray diffraction θ–2θ, ω, and φ scans confirmed both (001) and (110) epitaxial orientations with atomically abrupt film–substrate interfaces as verified by cross-sectional high-resolution electron microscopy. NdGaO₃ is a critical lattice-matched substrate and buffer layer for YBa₂Cu₃O₇₋δ (YBCO) high-temperature superconductor films because it possesses a low dielectric loss and no structural phase transitions between cryogenic and deposition temperatures [2]. Alternative neodymium precursors such as Nd(acac)₃ or Nd(NO₃)₃ lack the volatility, thermal stability, and congruent vaporization characteristics required for reproducible MOCVD co-delivery with gallium precursors, making Nd(dpm)₃ the only experimentally validated precursor for this specific epitaxial application.

NdGaO₃ epitaxial thin film MOCVD perovskite substrate YBCO buffer layer

Application Scenarios Where Nd(TMHD)₃ (CAS 15492-47-4) Provides a Verifiable Procurement Advantage


ALD of Nd₂O₃ High-κ Gate Dielectric Layers on Silicon with Pre-Calibrated Growth Rate

When depositing Nd₂O₃ as a high-permittivity gate dielectric (εr = 8.4–11.1), Nd(TMHD)₃ with ozone delivers a well-characterized GPC of 0.42 Å/cycle in the 290–330 °C deposition window, with optimal film uniformity achieved at a precursor evaporation temperature of 185 °C and pulse durations exceeding 0.5 s [1]. The process yields films with minimal interfacial defects (single absorption peak at 3.53 eV in the Si/SiO₂/Nd₂O₃ stack) when deposition is maintained at 300–320 °C, as verified by variable-angle spectroscopic ellipsometry [1]. This quantified process envelope allows process engineers to specify equipment parameters and precursor delivery hardware before the first deposition run, reducing tool setup time compared to uncharacterized alternatives.

MOCVD of Epitaxial NdGaO₃ Buffer Layers for YBCO Superconductor Device Fabrication

NdGaO₃ is a perovskite substrate material with a lattice mismatch of less than 1% relative to YBa₂Cu₃O₇₋δ, and its lack of structural phase transitions between 4 K and deposition temperatures makes it indispensable for high-quality superconducting thin film growth [2]. Nd(TMHD)₃, co-evaporated with Ga(TMHD)₃ by MOCVD, followed by post-annealing at 850–900 °C, is the only published route to phase-pure, epitaxial NdGaO₃ films with atomically sharp interfaces [3]. No alternative Nd precursor has been demonstrated to replicate this result, making Nd(TMHD)₃ the default procurement choice for laboratories and pilot lines targeting YBCO-on-NdGaO₃ device architectures.

Multi-Component Oxide Thin Films Requiring Co-Delivery with Other Metal TMHD Precursors

Nd(TMHD)₃ is compatible with the broad family of M(TMHD)ₙ precursors—including Ga(TMHD)₃, Al(TMHD)₃, Fe(TMHD)₃, and Mn(TMHD)₃—whose thermal stability and vapor pressure characteristics have been systematically measured under identical experimental conditions [4]. This ligand-class compatibility simplifies the engineering of multi-source evaporator systems for depositing complex oxides such as NdGaO₃, NdAlO₃, or Nd-doped ferrite films: all precursors share a common ligand decomposition chemistry, minimizing ligand-exchange side reactions that would otherwise cause particle generation or compositional drift. Procurement of Nd(TMHD)₃ as part of a matched precursor set reduces the risk of cross-contamination between chemically incompatible precursor families (e.g., mixing TMHD with halide or alkoxide precursors).

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